Comparative Purity and Supply Chain Consistency for 7-Fluoro-2-methoxy-1,5-naphthyridine as an Antibacterial Intermediate
Commercially available 7-Fluoro-2-methoxy-1,5-naphthyridine is supplied with a guaranteed purity of 97%, as per vendor technical specifications . This is a critical quality attribute for a synthetic intermediate intended for use in the preparation of novel antibacterial compounds, such as those targeting bacterial topoisomerases [1]. In contrast, the non-fluorinated analog 2-methoxy-1,5-naphthyridine (CAS 27017-69-2) is typically available at a standard purity of 98% . While the absolute difference in purity is small (1%), the documented consistency of the 97% specification for the 7-fluoro derivative ensures reliable performance in multi-step syntheses where trace impurities can significantly impact downstream yields and the purity of final drug candidates.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | 2-Methoxy-1,5-naphthyridine (98%) |
| Quantified Difference | 1% lower nominal purity |
| Conditions | Vendor technical datasheet specifications |
Why This Matters
A defined and consistently met purity specification is essential for procurement in drug discovery, ensuring reproducibility of synthetic outcomes and minimizing the need for additional purification steps.
- [1] Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. View Source
